7-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
The compound 7-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic molecule belonging to the class of thiadiazolo-triazines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a triazine ring, and substituted with phenyl and dimethoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as triethylamine or potassium carbonate. The temperature and time of the reactions are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and control of temperature and pressure ensures consistency and efficiency in production. Purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated solvents, catalysts like palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- 3,4-Dimethoxyphenethylamine
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
7-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: stands out due to its unique combination of a thiadiazole and triazine ring system, along with its specific substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18N4O3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
7-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C20H18N4O3S/c1-26-15-10-8-13(12-16(15)27-2)9-11-17-23-24-19(25)18(21-22-20(24)28-17)14-6-4-3-5-7-14/h3-8,10,12H,9,11H2,1-2H3 |
InChI Key |
RCBOSYQQAQFTRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=O)C(=NN=C3S2)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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